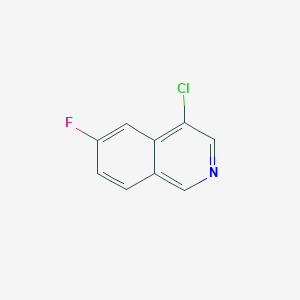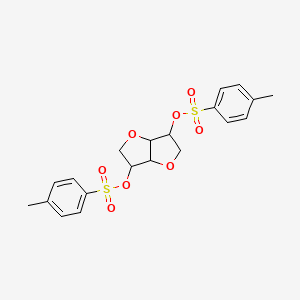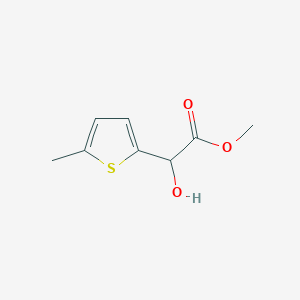![molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
4-[methyl(propan-2-yl)amino]but-2-ynoic acid
描述
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3C≡CH+NH2CH(CH3)2→CH3C≡CCH2NH(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 4-(Isopropyl-methyl-amino)-benzoic acid
- 4-(Isopropyl-methyl-amino)-propanoic acid
- 2-(Isopropyl-methyl-amino)-ethanol
Uniqueness
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
4-[methyl(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11) |
InChI 键 |
GIBFDJDSTLZPCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CC#CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)








